N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Description
Chemical Structure: The compound features a cyclopropanecarboxamide core linked to a 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group. The boronate ester (tetramethyl dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, while the chloro substituent enhances electrophilicity and influences steric/electronic properties .
Synthetic Relevance: Boron-containing compounds like this are pivotal in medicinal chemistry and materials science, particularly for constructing biaryl motifs .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)11-7-8-12(18)13(9-11)19-14(20)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHOWEUKDCKXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a novel organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing compounds known for their diverse applications in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
- CAS Number : 1351379-40-2
- Molecular Formula : C14H19BClN O3
- Molecular Weight : 295.58 g/mol
The compound features a chlorophenyl group linked to a cyclopropanecarboxamide and a tetramethyl dioxaborolane moiety. The presence of the boron atom is significant as it enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Targeting Signaling Pathways : It could influence cellular signaling pathways related to cancer proliferation or metabolic disorders.
- Antioxidant Activity : The boron-containing structure may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's potential in various therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
2. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
3. Neuroprotective Effects
The ability of the compound to modulate oxidative stress suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). | Supports further investigation into its use as an anticancer agent. |
| Study B (2024) | Showed moderate antibacterial activity against E. coli and S. aureus. | Suggests potential for development as a new antibiotic. |
| Study C (2024) | Investigated neuroprotective effects in an animal model of Parkinson's disease; reduced neuronal death. | Indicates promise for treating neurodegenerative conditions. |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Substitution Position: The target compound’s 2-Cl-5-boronate substitution contrasts with analogs like (3-boronate) and (2-boronate).
- Cyclopropane vs. Other Cores : Cyclopropanecarboxamide derivatives (e.g., ) exhibit greater steric hindrance compared to ester-based analogs (e.g., ), affecting solubility and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
